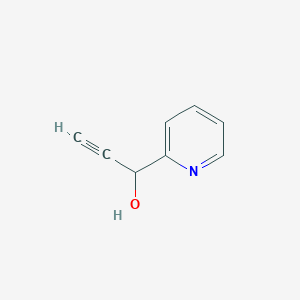

1-(Pyridin-2-yl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIBNTUUTHBRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276884-47-0 | |

| Record name | 1-(pyridin-2-yl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(Pyridin-2-yl)prop-2-yn-1-ol, a propargyl alcohol of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol centered on the Grignard reaction, offering a step-by-step methodology from reagent preparation to final product purification. Furthermore, a comprehensive characterization workflow is presented, employing a suite of spectroscopic and chromatographic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to ensure structural verification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical field-proven insights necessary for the successful synthesis and validation of this versatile chemical building block.

Introduction: The Significance of a Versatile Building Block

Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne)[1]. This unique bifunctionality makes them exceptionally versatile intermediates in organic synthesis[2]. The alkyne moiety can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and "click chemistry," while the alcohol group offers a handle for esterification, etherification, or oxidation[1][3].

This compound (C₈H₇NO, Molar Mass: 133.15 g/mol ) incorporates the reactive propargyl alcohol scaffold with a pyridine ring, a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active molecules[4][5]. The presence of the nitrogen atom in the pyridine ring can influence the molecule's electronic properties, solubility, and potential for coordination with metal centers. Consequently, this compound serves as a valuable precursor for creating complex molecular architectures tailored for drug discovery programs and the development of novel materials[6]. This guide elucidates a reliable method for its synthesis and provides a rigorous framework for its characterization.

Synthesis Methodology: A Grignard-Based Approach

The most direct and efficient method for synthesizing this compound is through the nucleophilic addition of an ethynyl anion equivalent to 2-formylpyridine (also known as picolinaldehyde). The Grignard reaction is an exemplary tool for this type of carbon-carbon bond formation[7][8]. The overall strategy involves the in-situ preparation of ethynylmagnesium bromide, which then acts as the nucleophile.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot procedure. First, a commercially available Grignard reagent, such as ethylmagnesium bromide, reacts with acetylene gas to form ethynylmagnesium bromide. This is immediately followed by the addition of 2-formylpyridine to yield the target alcohol after an aqueous workup.

Caption: Overall synthetic scheme for this compound.

Causality Behind Experimental Choices

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether functionality effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity. It is crucial that the solvent is anhydrous, as Grignard reagents are strong bases and will be quenched by even trace amounts of water[9].

-

Temperature Control: The initial formation of ethynylmagnesium bromide and the subsequent reaction with the aldehyde are highly exothermic. Maintaining a low temperature (typically 0 °C) is critical to prevent side reactions, such as the formation of bis(bromomagnesium)acetylene, and to ensure controlled addition[10].

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt is preferred over water or strong acids to neutralize the magnesium alkoxide intermediate. It is acidic enough to protonate the alkoxide but mild enough to avoid potential acid-catalyzed degradation of the product.

Experimental Protocol: Synthesis and Purification

Materials:

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas (passed through a drying tube)

-

2-Formylpyridine

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Procedure:

-

Reaction Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet, and a septum is placed under an inert atmosphere of nitrogen. Anhydrous THF is added to the flask.

-

Grignard Formation: The flask is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is added via syringe. Acetylene gas is then bubbled slowly through the solution for approximately 1 hour, resulting in the formation of a whitish precipitate of ethynylmagnesium bromide.

-

Aldehyde Addition: A solution of 2-formylpyridine in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. This crude material is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid or oil.

Characterization of the Final Product

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound[11].

Caption: Logical workflow for product characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR: The proton spectrum will provide information on the chemical environment and connectivity of all hydrogen atoms. The chemical shift of the hydroxyl proton can vary depending on concentration and solvent[12].

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, including the two sp-hybridized carbons of the alkyne.

| Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | |

| ¹H NMR | Predicted Chemical Shift (ppm) and Multiplicity |

| Pyridine H-6 | ~8.5 (doublet) |

| Pyridine H-3, H-4, H-5 | 7.2 - 7.8 (multiplet) |

| CH-OH | ~5.5 (doublet) |

| OH | Variable, broad singlet |

| C≡C-H | ~2.6 (doublet) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~158 |

| Pyridine C-3, C-4, C-5, C-6 | 120 - 150 |

| C-OH | ~65 |

| C≡C-H | ~85 |

| C≡C-H | ~75 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Table 2: Characteristic IR Absorption Bands | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C≡C-H (terminal alkyne stretch) | 3250-3350 (sharp) |

| C-H (sp³, aromatic) | 2850-3100 |

| C≡C (alkyne stretch) | 2100-2260 (weak) |

| C=N, C=C (pyridine ring) | 1400-1600 |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in positive mode, the expected molecular ion would be the protonated molecule [M+H]⁺.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction's progress and to determine the appropriate solvent system for column chromatography. The product should appear as a single spot under UV light after purification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (set to ~260 nm for the pyridine chromophore) can be used for the definitive assessment of purity[11]. A reversed-phase C18 column is typically suitable.

Applications and Future Outlook

This compound is a valuable synthetic intermediate with broad potential applications:

-

Medicinal Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the facile conjugation of the molecule to other fragments to build libraries of potential drug candidates[1].

-

Materials Science: The molecule can be used to synthesize polymers and functional materials. The pyridine moiety can act as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers[6].

-

Agrochemicals: Propargyl alcohol derivatives are used in the synthesis of various pesticides and herbicides[1].

The continued exploration of this and similar propargyl alcohols will undoubtedly lead to the discovery of novel compounds with significant biological activity and material properties.

Conclusion

This guide has presented a detailed and reliable methodology for the synthesis and characterization of this compound. The Grignard-based synthesis is robust and scalable, while the comprehensive characterization workflow, employing NMR, IR, MS, and HPLC, ensures the identity and purity of the final product. The insights into the causality behind the experimental choices provide a deeper understanding of the reaction, empowering researchers to troubleshoot and adapt the protocol as needed. As a versatile building block, this compound holds considerable promise for advancing research in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]

- 3. rawsource.com [rawsource.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. rawsource.com [rawsource.com]

- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. This compound | C8H7NO | CID 22730957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-(Pyridin-2-yl)prop-2-yn-1-ol

This guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(Pyridin-2-yl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. In the absence of readily available experimental spectra in public databases, this guide uniquely combines predicted data for the target molecule with experimental data from closely related structural analogs. This comparative approach offers a robust framework for the characterization and identification of this and similar chemical entities.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a propargyl alcohol moiety, and a chiral center. Its structural complexity and the presence of various functional groups make it an interesting candidate for applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and further development. This guide provides an in-depth analysis of its spectroscopic signature.

Molecular Structure and Key Features

IUPAC Name: this compound Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol

The key structural features that dictate the spectroscopic properties of this molecule are:

-

2-Substituted Pyridine Ring: An aromatic heterocycle with distinct electronic properties influencing the chemical shifts of its protons and carbons.

-

Propargyl Alcohol System: Comprising a terminal alkyne (C≡CH) and a hydroxyl-bearing chiral carbon, which give rise to characteristic IR absorptions and NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data for this compound, predicted ¹H and ¹³C NMR data are presented below, generated using established algorithms. For comparative validation, experimental data for the structurally similar analog, 1-phenylprop-2-yn-1-ol, is also provided.

Predicted ¹H NMR Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H6' (Pyridine) |

| ~7.8 | t | 1H | H4' (Pyridine) |

| ~7.5 | d | 1H | H3' (Pyridine) |

| ~7.3 | t | 1H | H5' (Pyridine) |

| ~5.5 | d | 1H | H1 |

| ~5.0 | d | 1H | OH |

| ~2.7 | s | 1H | H3 |

Predicted ¹³C NMR Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~158 | C2' (Pyridine) |

| ~149 | C6' (Pyridine) |

| ~137 | C4' (Pyridine) |

| ~123 | C5' (Pyridine) |

| ~121 | C3' (Pyridine) |

| ~83 | C2 |

| ~76 | C3 |

| ~68 | C1 |

Comparative Experimental Data: 1-Phenylprop-2-yn-1-ol

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.6-7.3 (m, 5H) | Phenyl-H | 140.4 | Phenyl-C (ipso) |

| 5.45 (d, 1H) | CH-OH | 128.8, 128.6, 126.7 | Phenyl-CH |

| 2.65 (d, 1H) | ≡C-H | 83.6 | C ≡CH |

| 2.50 (br s, 1H) | OH | 75.1 | C≡C H |

| 64.4 | C H-OH |

Data obtained from Spectral Database for Organic Compounds (SDBS) and other sources.[1][2]

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound shows the characteristic downfield signals for the pyridine protons, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The methine proton (H1) adjacent to the pyridine ring and the hydroxyl group is expected to appear as a doublet around 5.5 ppm. The terminal alkyne proton (H3) is predicted to be a singlet around 2.7 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The predicted ¹³C NMR spectrum shows the quaternary carbon of the pyridine ring attached to the side chain (C2') at a very downfield position (~158 ppm). The two carbons of the alkyne group are expected around 83 and 76 ppm, and the carbon bearing the hydroxyl group (C1) is predicted to be around 68 ppm.

Comparing with the experimental data of 1-phenylprop-2-yn-1-ol, we can see similar chemical shifts for the propargyl alcohol moiety, providing confidence in the predicted values for our target molecule.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of small molecules like this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample.[3]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Transfer the solution to a 5 mm NMR tube.[3]

-

If required, add a small amount of an internal standard (e.g., TMS).

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]

-

Set up the acquisition parameters for a standard 1D ¹H experiment (e.g., spectral width, number of scans, relaxation delay).[4]

-

Acquire the ¹H spectrum.

-

Set up the acquisition parameters for a standard 1D ¹³C experiment with proton decoupling.[4]

-

Acquire the ¹³C spectrum.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡C-H, C≡C, and pyridine ring vibrations.

Predicted IR Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2120 | Weak | C≡C stretch |

| ~1600-1400 | Medium | C=C and C=N stretches (Pyridine) |

| ~1100 | Strong | C-O stretch |

Comparative Experimental Data: 1-Phenylprop-2-yn-1-ol

| Wavenumber (cm⁻¹) | Assignment |

| 3380 (broad) | O-H stretch |

| 3290 (sharp) | ≡C-H stretch |

| 2110 | C≡C stretch |

| 1490, 1450 | C=C stretches (Aromatic) |

| 1020 | C-O stretch |

Data obtained from various sources.[2][5][6]

Interpretation and Causality:

The broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. A sharp peak, also around 3300 cm⁻¹, is expected for the terminal alkyne C-H stretch. The weak absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch. The absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the pyridine ring. A strong band around 1100 cm⁻¹ is expected for the C-O stretching of the secondary alcohol. The experimental data for 1-phenylprop-2-yn-1-ol strongly supports these assignments.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid and solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[1]

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.[1]

-

Pressure Application: If the sample is solid, apply pressure using the built-in press to ensure good contact with the crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Fragmentation of this compound

| m/z | Proposed Fragment |

| 133 | [M]⁺˙ (Molecular Ion) |

| 132 | [M-H]⁺ |

| 115 | [M-H₂O]⁺˙ |

| 104 | [M-CHO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Interpretation and Causality:

The molecular ion peak is expected at m/z 133. Common fragmentation pathways for this molecule would include the loss of a hydrogen atom to give a peak at m/z 132, and the loss of a water molecule from the alcohol to give a peak at m/z 115. Cleavage of the bond between the carbinol carbon and the pyridine ring would lead to the pyridyl cation at m/z 78. Another likely fragmentation is the loss of a CHO radical, leading to a fragment at m/z 104.

Comparative Experimental Data: 1-Phenylprop-2-yn-1-ol

| m/z | Proposed Fragment |

| 132 | [M]⁺˙ |

| 131 | [M-H]⁺ |

| 115 | [M-OH]⁺ |

| 105 | [M-C₂H]⁺ or [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Data obtained from SpectraBase.[7]

The fragmentation pattern of 1-phenylprop-2-yn-1-ol shows some similar losses, such as the loss of a hydrogen atom. The prominent peak at m/z 105 corresponds to the stable benzoyl cation, while for our target molecule, the analogous pyridyl-acylium ion would be expected. The peak at m/z 77 corresponds to the phenyl cation, analogous to the pyridyl cation at m/z 78.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[8][9]

-

Instrument Setup: Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.[10]

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.[10]

-

Tandem MS (MS/MS): For structural confirmation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 10. benchchem.com [benchchem.com]

physical and chemical properties of 1-(Pyridin-2-yl)prop-2-yn-1-ol

An In-depth Technical Guide to 1-(Pyridin-2-yl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic propargyl alcohol of significant interest in synthetic and medicinal chemistry. The document delineates its core physical and chemical properties, explores its reactivity, and presents a detailed, field-proven protocol for its synthesis. Spectroscopic signatures are analyzed to provide a framework for characterization. Furthermore, this guide discusses the molecule's role as a versatile building block, particularly in drug discovery, where the constituent pyridine and propargyl moieties offer unique opportunities for molecular design and conjugation. This work is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable compound.

Introduction and Molecular Overview

This compound is a unique trifunctional molecule featuring a pyridine ring, a secondary alcohol, and a terminal alkyne. This distinct combination of functional groups imparts a rich and versatile chemical reactivity profile. The pyridine ring, a common pharmacophore in numerous approved drugs, provides a basic nitrogen atom capable of hydrogen bonding and metal coordination.[1][2][3][4] The propargyl alcohol moiety is a highly valuable synthon in organic chemistry, with the terminal alkyne serving as a handle for a wide array of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions (e.g., "click chemistry").

The strategic placement of the hydroxyl group at the propargylic position, adjacent to both the pyridine ring and the alkyne, significantly influences the molecule's electronic properties and reactivity. This guide will systematically deconstruct these features to provide a holistic understanding of the compound's behavior and utility.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | PubChem[5] |

| Molecular Weight | 133.15 g/mol | PubChem[5] |

| CAS Number | 276884-47-0 | PubChem[5] |

| Appearance | Typically a solid or oil | General Knowledge |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Complexity | 147 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Polar Surface Area | 33.1 Ų | PubChem[5] |

Spectroscopic Characterization Profile

Accurate characterization is the cornerstone of chemical synthesis. The expected spectroscopic data for this compound are detailed below, providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Pyridine Protons (4H): These will appear in the aromatic region, typically between δ 7.0 and 8.6 ppm, with complex splitting patterns characteristic of a 2-substituted pyridine ring.

-

Methine Proton (-CH(OH)-, 1H): This proton, adjacent to the hydroxyl group and the pyridine ring, will likely appear as a singlet or a narrow multiplet around δ 5.0-5.5 ppm.

-

Hydroxyl Proton (-OH, 1H): The chemical shift of this proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[6] It often presents as a broad singlet that can be exchanged with D₂O.

-

Alkynyl Proton (≡C-H, 1H): This proton will appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.

-

-

¹³C NMR: The carbon spectrum will show eight distinct signals.

-

Pyridine Carbons: Five signals will be present in the aromatic region (~δ 120-160 ppm).

-

Alkynyl Carbons (-C≡C-): Two signals are expected between δ 70 and 90 ppm.

-

Methine Carbon (-CH(OH)-): This carbon will appear around δ 60-70 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

O-H Stretch: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[7]

-

≡C-H Stretch: A sharp, medium-intensity peak will appear around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

-

C≡C Stretch: A weak but sharp absorption band is expected near 2100-2200 cm⁻¹.

-

C=N and C=C Stretches: Aromatic and pyridine ring stretches will be visible in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Reactivity of the Propargyl Alcohol Moiety

The alcohol can undergo standard transformations such as:

-

Oxidation: Selective oxidation of the secondary alcohol yields the corresponding ketone, 1-(pyridin-2-yl)prop-2-yn-1-one, a valuable Michael acceptor.

-

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modify solubility or act as a protecting group.

The terminal alkyne is a hub for synthetic diversification:

-

Sonogashira Coupling: The terminal alkyne provides a reactive site for palladium-catalyzed cross-coupling with aryl or vinyl halides, enabling the construction of complex carbon skeletons.

-

Click Chemistry: It is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry and drug conjugation.

-

Hydration: Markovnikov or anti-Markovnikov hydration can furnish the corresponding methyl ketone or aldehyde, respectively.

Role of the Pyridine Ring

-

Basicity and Coordination: The nitrogen atom imparts basicity to the molecule and is a strong Lewis base, capable of coordinating to metal centers. This property is crucial in its role as a ligand in catalysis.

-

Chelation: The 2-pyridinyl alcohol structure can act as a bidentate chelating ligand, coordinating to a metal ion through both the pyridine nitrogen and the hydroxyl oxygen to form a stable five-membered ring.[8] This chelation can influence the reactivity of the molecule and is a key feature in designing metal-based catalysts or therapeutics.

Caption: Reactivity sites of this compound.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the nucleophilic addition of an ethynyl anion equivalent to pyridine-2-carbaldehyde. The following protocol describes a standard laboratory procedure using a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from pyridine-2-carbaldehyde and ethynylmagnesium bromide.

Materials:

-

Pyridine-2-carbaldehyde

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with pyridine-2-carbaldehyde (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M solution).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Ethynylmagnesium bromide solution (1.1 eq, 0.5 M in THF) is added dropwise to the stirred solution of the aldehyde over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the Grignard reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Trustworthiness: Quenching with a weak acid like NH₄Cl is a self-validating step that neutralizes the basic magnesium alkoxide without causing acid-catalyzed degradation of the product.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The structural motifs within this compound make it a "privileged" scaffold in medicinal chemistry.

-

Fragment-Based Drug Design (FBDD): The molecule's low molecular weight and presence of key interaction points (H-bond donor/acceptor, aromatic ring) make it an excellent starting point in FBDD campaigns.[2]

-

Kinase Inhibitors: The pyridine moiety is a well-established hinge-binding element in many kinase inhibitors. This compound provides a framework that can be elaborated from the alkyne or alcohol positions to target specific kinase pockets.[9]

-

Bioorthogonal Chemistry: The terminal alkyne allows for the precise and efficient attachment of this molecule to biomolecules (proteins, nucleic acids, etc.) that have been tagged with an azide group, facilitating studies in chemical biology and the development of antibody-drug conjugates (ADCs).

-

Polymer and Materials Science: Propargyl alcohols are used as intermediates in the synthesis of functional polymers and materials. The pyridine group can introduce metal-binding sites or alter the electronic properties of resulting materials.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

GHS Hazard Statements: According to available data, this compound is classified with the following hazards:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a compound of considerable synthetic value. Its well-defined physical properties, predictable spectroscopic profile, and multifaceted reactivity make it an indispensable tool for chemists. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize, characterize, and employ this molecule in their work. Its potential as a precursor to novel pharmaceuticals and advanced materials ensures that it will remain a subject of interest and application in the scientific community.

References

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H7NO | CID 22730957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyridin-2-yl)prop-2-yn-1-ol (CAS 276884-47-0) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-(Pyridin-2-yl)prop-2-yn-1-ol, identified by CAS number 276884-47-0, is a heterocyclic organic compound that has emerged as a significant building block in the realms of medicinal chemistry and material science. Its unique molecular architecture, featuring a pyridine ring, a secondary alcohol, and a terminal alkyne, bestows upon it a trifecta of reactive sites. This guide provides an in-depth exploration of the properties, synthesis, and applications of this versatile molecule, with a particular focus on its utility in the development of novel therapeutic agents. The strategic positioning of the nitrogen atom in the pyridine ring, adjacent to the propargyl alcohol moiety, not only influences the compound's electronic properties and reactivity but also offers potential for chelation and catalysis.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 276884-47-0 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C#CC(C1=CC=CC=N1)O | |

| InChI | InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H | [1] |

| Predicted Density | 1.034 g/cm³ | |

| Melting Point | 206-207 °C | |

| Predicted XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, a key consideration in drug-receptor binding.

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the nucleophilic addition of an acetylide to 2-pyridinecarboxaldehyde. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale preparation.

Experimental Protocol: Synthesis via Ethynyl Grignard Reagent

Objective: To synthesize this compound from 2-pyridinecarboxaldehyde and ethynylmagnesium bromide.

Materials:

-

2-Pyridinecarboxaldehyde

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add ethynylmagnesium bromide solution (1.2 eq) to the stirred solution of the aldehyde via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of diverse molecular libraries for drug discovery.

Precursor for Click Chemistry

The terminal alkyne functionality is a prime handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores found in a wide range of biologically active compounds. The resulting triazole ring is metabolically stable and can act as a rigid linker or engage in hydrogen bonding and dipole interactions with biological targets. Numerous studies have demonstrated the potent biological activities of triazole derivatives, including antifungal, anticancer, and enzyme inhibitory properties.[3][4][5][6][7]

CuAAC Workflow Diagram

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the target compound.

Ligand for Coordination Chemistry

The 2-pyridinyl moiety, with its nitrogen atom positioned for chelation with the adjacent hydroxyl group, can act as a bidentate ligand for various transition metals. This property is of significant interest in the development of metal-based therapeutics and catalysts. The coordination of metal ions can modulate the biological activity of the organic scaffold and introduce novel mechanisms of action.

Scaffold for Derivatization

The secondary alcohol of this compound can be a site for further chemical modifications. It can be oxidized to a ketone, esterified, or used in etherification reactions to introduce additional diversity and fine-tune the physicochemical properties of the molecule for improved pharmacokinetic profiles.

Safety and Handling

This compound is intended for research purposes only. Based on GHS hazard statements, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Suppliers

This compound is commercially available from several chemical suppliers catering to the research and development market. A non-exhaustive list of potential suppliers includes:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of a pyridine ring, a propargyl alcohol moiety, and a secondary alcohol provides multiple avenues for the synthesis of complex and diverse molecular architectures. The ability to readily participate in click chemistry and act as a chelating ligand makes it a particularly attractive starting material for the generation of novel compounds with a wide range of potential therapeutic applications. As research in medicinal chemistry continues to evolve, the utility of such well-defined and multi-functional scaffolds is expected to grow, paving the way for the discovery of next-generation therapeutics.

References

- 1. This compound | C8H7NO | CID 22730957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-pyridinyl-[1,2,3]triazoles as inhibitors of transforming growth factor beta 1 type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(Pyridin-2-yl)prop-2-yn-1-ol in Biological Systems

Abstract

1-(Pyridin-2-yl)prop-2-yn-1-ol is a small molecule featuring a pyridine ring and a propargyl alcohol moiety. While direct biological data for this specific compound is not extensively documented in publicly available literature, its structural components are well-represented in a multitude of biologically active compounds. This guide synthesizes information on the known biological activities of pyridine derivatives and propargyl alcohols to propose a hypothesized mechanism of action for this compound. We postulate that this compound is likely to act as an enzyme inhibitor, potentially through an irreversible mechanism. This document provides a comprehensive overview of the chemical basis for this hypothesis, detailed experimental protocols for its validation, and a discussion of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule inhibitors.

Introduction: Deconstructing this compound for Mechanistic Insights

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In the absence of direct biological data for this compound, a logical starting point for elucidating its mechanism of action is to analyze its constituent functional groups: the pyridine ring and the propargyl alcohol.

-

The Pyridine Scaffold: The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.[1] Pyridine derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2] The substitution pattern on the pyridine ring is crucial in determining its biological activity and target specificity.[3]

-

The Propargyl Alcohol Moiety: The propargyl group, containing a terminal alkyne, is a key feature of many enzyme inhibitors.[4] The triple bond is a reactive entity that can participate in various chemical transformations within a biological environment.[4] Notably, propargyl groups are characteristic of certain classes of irreversible enzyme inhibitors, which form a covalent bond with the target protein, leading to its permanent inactivation.[5] Propargyl pyridinyl ethers, for instance, have been investigated as potential mechanism-based irreversible inhibitors of cytochrome P450 enzymes.[4]

The combination of a pyridine ring, a known pharmacophore, with a reactive propargyl alcohol moiety in this compound suggests a strong possibility of it functioning as an enzyme inhibitor. The specific nature of this inhibition, whether reversible or irreversible, and the identity of the biological target(s) are key questions that require experimental investigation.

Hypothesized Mechanism of Action: Irreversible Enzyme Inhibition

Based on the chemical functionalities present in this compound, we propose a primary hypothesized mechanism of action: irreversible enzyme inhibition .

This hypothesis is predicated on the following points:

-

Electrophilic Attack: The terminal alkyne of the propargyl group can be rendered electrophilic through enzymatic activity or by the local environment of an enzyme's active site. This can lead to a nucleophilic attack from a residue on the enzyme, such as a cysteine or serine, resulting in a covalent adduct and irreversible inhibition.

-

Target-Specific Recognition: The pyridine ring can serve as a recognition element, guiding the molecule to the active site of specific enzymes. The nitrogen atom and the overall electronic distribution of the pyridine ring can participate in non-covalent interactions (e.g., hydrogen bonding, pi-stacking) that contribute to the initial binding and orientation of the inhibitor.

-

Precedent in Similar Molecules: The literature contains examples of pyridine-containing compounds acting as enzyme inhibitors and propargyl groups being key to irreversible inhibition.[2][4]

The following diagram illustrates the proposed general mechanism of irreversible inhibition.

Caption: Hypothesized Irreversible Inhibition Pathway

Experimental Validation Strategy

A multi-pronged experimental approach is necessary to test the hypothesized mechanism of action and identify the cellular targets of this compound. This strategy should encompass target identification, characterization of enzyme inhibition, and validation in a cellular context.

Target Identification

The initial and most critical step is to identify the cellular proteins that directly interact with this compound. Several powerful techniques can be employed for this purpose.

3.1.1. Affinity-Based Protein Profiling (AfBPP)

This technique involves chemically modifying the compound of interest to incorporate a reporter tag (e.g., biotin) and a photoreactive group. The modified probe is then used to label its protein targets in a cellular lysate or in living cells.

Experimental Workflow:

-

Probe Synthesis: Synthesize an analog of this compound containing a biotin tag for enrichment and a photoreactive group (e.g., a diazirine) for covalent cross-linking to the target protein upon UV irradiation.

-

Cell Lysate Incubation: Incubate the synthesized probe with a relevant cell lysate.

-

UV Cross-linking: Expose the mixture to UV light to induce covalent bond formation between the probe and its binding partners.

-

Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

-

Protein Identification: Elute the captured proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

Caption: Affinity-Based Protein Profiling Workflow

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Characterization of Enzyme Inhibition

Once a putative enzyme target has been identified, the next step is to characterize the inhibitory activity of this compound in detail.

3.2.1. In Vitro Enzyme Inhibition Assays

Standard enzyme kinetics experiments are performed to determine the potency and mechanism of inhibition.

Protocol for Determining IC50:

-

Reaction Setup: Prepare a series of reaction mixtures containing the purified target enzyme, its substrate, and varying concentrations of this compound.

-

Incubation: Incubate the reactions at a constant temperature for a defined period.

-

Detection: Measure the enzymatic activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2.2. Mechanistic Studies: Reversible vs. Irreversible Inhibition

To distinguish between reversible and irreversible inhibition, a "jump-dilution" experiment can be performed.

Jump-Dilution Protocol:

-

Pre-incubation: Pre-incubate the enzyme with a high concentration of this compound.

-

Dilution: Rapidly dilute the pre-incubation mixture into a solution containing the substrate.

-

Activity Measurement: Monitor the enzymatic activity over time.

-

Reversible Inhibition: If the inhibition is reversible, the enzymatic activity will recover over time as the inhibitor dissociates from the enzyme.

-

Irreversible Inhibition: If the inhibition is irreversible, the enzymatic activity will not recover upon dilution.

-

For a more in-depth analysis of irreversible inhibition, the kinetics of inactivation can be studied to determine the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (KI).

Cellular Assays for Functional Validation

The final step is to validate the functional consequences of target inhibition in a cellular context. The choice of assay will depend on the identified target and its known biological role. For example, if the target is a kinase involved in a specific signaling pathway, a Western blot analysis of downstream phosphorylation events can be performed.

Potential Therapeutic Applications

Given the diverse biological activities of pyridine derivatives, this compound could have potential applications in several therapeutic areas, including:

-

Oncology: Many anticancer drugs target enzymes involved in cell proliferation and survival. The potential of this compound as an irreversible inhibitor makes it an interesting candidate for cancer therapy.

-

Infectious Diseases: The pyridine scaffold is present in numerous antimicrobial and antiviral agents.[2] This compound could potentially inhibit essential enzymes in pathogens.

-

Inflammatory Diseases: Pyridine derivatives have also been explored for their anti-inflammatory properties.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests a role as an enzyme inhibitor, potentially through an irreversible mechanism. The pyridine moiety likely serves as a scaffold for target recognition, while the propargyl alcohol group provides a reactive handle for covalent modification. The experimental strategies outlined in this guide provide a clear roadmap for elucidating the mechanism of action of this and other novel small molecules. A thorough investigation into its biological targets and inhibitory profile will be crucial in unlocking its potential as a therapeutic agent.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible enzyme inhibitors. Inhibitors of guinea pig complement derived by quaternization of substituted pyridines with benzyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Pyridinyl Alkynol Compounds

<

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Pyridinyl alkynol compounds, a class of heterocyclic molecules characterized by a pyridine ring linked to an alkynol functional group, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features and electronic properties confer a remarkable versatility, enabling them to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of pyridinyl alkynol compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, discuss structure-activity relationships, and present detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Pyridinyl Alkynol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1][2] Its electron-deficient nature, ability to participate in hydrogen bonding, and capacity for substitution make it an attractive core for designing biologically active molecules.[] The incorporation of an alkynol (-C≡C-CH₂OH) or a substituted alkynyl group further enhances the chemical diversity and biological potential of these compounds. The rigid, linear geometry of the alkyne linker can precisely position pharmacophoric groups for optimal target engagement, while the terminal hydroxyl group can serve as a hydrogen bond donor or acceptor.

This guide will systematically explore the diverse biological activities attributed to pyridinyl alkynol and related pyridinyl-alkynyl structures, moving from their most prominent role in anticancer research to their emerging applications in other therapeutic areas.

Anticancer Activities: A Primary Therapeutic Frontier

Pyridinyl alkynol derivatives have demonstrated significant potential as anticancer agents, with activities spanning various cancer types and mechanisms of action.[4][5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyridinyl alkynols are often multifactorial, involving the modulation of several critical cellular processes.

-

Enzyme Inhibition: A primary mechanism of action for many pyridinyl compounds is the inhibition of enzymes crucial for cancer cell survival and proliferation.[6] This includes:

-

Kinase Inhibition: Many pyridinyl derivatives act as inhibitors of various kinases, such as VEGFR, FMS kinase, and p38 MAP kinase, which are often dysregulated in cancer.[6][7][8] For instance, isothiazolo[4,3-b]pyridines with a 3-alkynyl substituent have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[9]

-

Histone Deacetylase (HDAC) Inhibition: Some pyridinyl compounds have been proposed to exert their anticancer effects through the inhibition of histone deacetylases.[7]

-

Aldehyde Dehydrogenase 2 (ALDH2) Inhibition: Alkynol natural products have been shown to target and irreversibly inhibit ALDH2 in cancer cells, an enzyme involved in detoxifying reactive aldehydes and managing oxidative stress.[10]

-

-

Induction of Cell Cycle Arrest and Apoptosis: Several pyridinyl derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[7] This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[7][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of a compound is intrinsically linked to its chemical structure.[12][13] SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[14] For pyridinyl alkynol derivatives, several key structural features have been identified as critical for their anticancer activity:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity. For example, in a series of isothiazolo[4,3-b]pyridines, the introduction of electron-donating groups like methyl and methoxy on the pyridinyl ring at position 3 resulted in potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[9]

-

The Acetylenic Linker: The alkynyl moiety is often essential for potent activity. Studies have shown that replacing the acetylene linker with a saturated ethyl linker can lead to a significant reduction in inhibitory potency.[9]

-

Aryl Substituents: The nature of the aryl group attached to the pyridine or the alkynyl chain can dramatically impact anticancer efficacy. For instance, the presence of a 4-carboxamide on an aryl ring at position 6 of the isothiazolo[4,3-b]pyridine scaffold was found to be the most potent PIKfyve inhibitor.[9]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected pyridinyl compounds against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone-based | HepG2 (Liver) | 4.5 ± 0.3 | [7] |

| Pyridine-based | HepG2 (Liver) | >10 | [7] |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | MCF-7 (Breast) | 5.95 | [15] |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | HCT 116 (Colon) | 6.09 | [15] |

| 2,21-bis-[2-pyridinyl]methylidene hollongdione | DU145 (Prostate) | 0.70 ± 0.03 | [16] |

| 2,21-bis-[2-pyridinyl]methylidene hollongdione | HCT116 (Colon) | 0.99 ± 0.01 | [16] |

| 2,21-bis-[2-pyridinyl]methylidene hollongdione | Panc1 (Pancreatic) | 0.20 ± 0.03 | [16] |

| 2,21-bis-[2-pyridinyl]methylidene hollongdione | A549 (Lung) | 0.60 ± 0.04 | [16] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyridinyl alkynol compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Pyridinyl alkynol compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinyl alkynol compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. collaborativedrug.com [collaborativedrug.com]

- 14. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 15. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Russian Journal of Oncology [rjonco.com]

An In-depth Technical Guide to the Structural Analysis of 1-(Pyridin-2-yl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)prop-2-yn-1-ol is a heterocyclic alcohol containing a pyridine ring, a hydroxyl group, and a terminal alkyne. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine moiety is a common scaffold in numerous pharmaceuticals, while the propargyl alcohol group offers versatile reactivity for the construction of more complex molecules. This guide provides a comprehensive analysis of the structural features of this compound, including its synthesis, spectroscopic characterization, and potential applications. While experimental data for this specific molecule is limited in publicly available literature, this document leverages data from closely related analogs and established chemical principles to provide a robust predictive analysis.

Introduction: The Significance of the Pyridyl Propargyl Alcohol Scaffold

The convergence of a pyridine ring and a propargyl alcohol functionality within a single molecular entity, as seen in this compound, gives rise to a versatile building block with considerable potential in drug discovery and materials science. The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[1] The propargyl alcohol moiety is a highly reactive functional group that can participate in a wide array of chemical transformations, including nucleophilic additions, cycloadditions (such as "click chemistry"), and transition-metal-catalyzed cross-coupling reactions.[2]

The strategic placement of the hydroxyl group at the propargylic position and adjacent to the pyridine ring introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds. Chiral pyridyl alcohols are valuable ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[3]

This guide will delve into the structural intricacies of this compound, providing a detailed examination of its synthesis, spectroscopic properties, and predicted reactivity.

Synthesis and Spectroscopic Characterization

Proposed Synthesis

A logical and efficient synthesis of this compound involves the reaction of pyridine-2-carbaldehyde with a suitable acetylide nucleophile, such as ethynylmagnesium bromide or lithium acetylide.[4]

Experimental Protocol: Synthesis of this compound (Proposed)

-

Step 1: Generation of the Acetylide Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of ethynylmagnesium bromide in tetrahydrofuran (THF) can be prepared or a commercial solution can be used.

-

Step 2: Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. A solution of pyridine-2-carbaldehyde in anhydrous THF is added dropwise to the stirred solution of the acetylide reagent.

-

Step 3: Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, based on data from PubChem.[5]

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 276884-47-0 |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. Therefore, the following sections provide predicted spectroscopic data based on the analysis of its structural components and comparison with analogous compounds.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6][7]

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton adjacent to the hydroxyl group, the acetylenic proton, and the hydroxyl proton. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton (CH-OH) will likely appear as a singlet or a narrowly split multiplet. The terminal acetylenic proton will resonate as a characteristic singlet around δ 2.5-3.0 ppm. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring will appear in the downfield region (δ 120-150 ppm). The sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of δ 70-90 ppm. The carbon bearing the hydroxyl group (C-OH) will be observed in the range of δ 60-70 ppm.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

Predicted IR Data for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 (broad) | O-H | Stretching |

| ~3300 (sharp) | ≡C-H | Stretching |

| ~2100 (weak) | C≡C | Stretching |

| ~1600, ~1580 | C=C, C=N | Pyridine ring stretching |

| ~1100 | C-O | Stretching |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10][11]

-

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z 133. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the propargyl group, and fragmentation of the pyridine ring.

Structural Analysis and Reactivity

The interplay of the pyridine ring, the hydroxyl group, and the alkyne moiety governs the chemical reactivity of this compound.

Reactivity of the Functional Groups

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can act as a ligand for metal catalysts. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

-

Propargyl Alcohol: This functional group is highly versatile. The terminal alkyne can undergo deprotonation to form a potent nucleophile. It is also a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[12] The hydroxyl group can be oxidized, esterified, or replaced in nucleophilic substitution reactions.

Caption: Key reactive sites of this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activity data for this compound is scarce, the structural motifs present suggest several potential applications.

Medicinal Chemistry

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The propargyl group can be used to covalently bind to target enzymes or to attach the molecule to larger scaffolds. The chirality of the molecule also allows for stereospecific interactions with biological targets.

Organic Synthesis

As a bifunctional molecule, this compound is a valuable building block for the synthesis of more complex heterocyclic systems.[14] The alkyne functionality allows for its use in the synthesis of triazoles via click chemistry, which have broad applications in drug discovery and materials science.

Conclusion

This compound is a molecule with significant synthetic potential, stemming from the unique combination of a pyridine ring, a hydroxyl group, and a terminal alkyne. Although detailed experimental characterization is not yet widely available, this guide provides a robust framework for its synthesis and structural analysis based on established chemical principles and data from analogous compounds. Further research into the reactivity and biological activity of this compound is warranted and is likely to uncover novel applications in medicinal chemistry and materials science.

References

- 1. Sciencemadness Discussion Board - Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H7NO | CID 22730957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]